4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
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Overview
Description
The compound’s name suggests that it is an organic compound, specifically a carboxylic acid with a pyridinone ring attached to the butanoic acid backbone.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridinone ring, possibly through a condensation reaction, followed by the attachment of the butanoic acid group.Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine the positions of the atoms and the configuration of the molecule.Chemical Reactions Analysis
The reactivity of the compound would be studied, focusing on the carboxylic acid group and the pyridinone ring. The compound could potentially undergo reactions such as esterification or nucleophilic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined.Scientific Research Applications
1. Crystallographic Studies
- Structural Analysis : The compound has been utilized in crystallographic studies to understand molecular and crystal structures. For example, the crystal structure of a related compound, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, was analyzed, providing insights into molecular configurations and intermolecular interactions (Liu et al., 2009).
2. Synthesis and Transformation Studies
- Synthetic Chemistry : Research has focused on the synthesis of derivatives and the transformation of related compounds. For instance, studies on methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate, synthesized from l-tartaric acid, are relevant to the understanding of chemical reactions and transformations involving similar structures (Gimalova et al., 2013).
3. Analytical Chemistry Applications
- Biomarker Analysis : The compound has been investigated in the context of biomarker analysis, particularly in the study of metabolic activation pathways in smokers. The related metabolites 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid have been quantified in human urine, shedding light on nicotine metabolism and potential carcinogenic pathways (Hecht et al., 1999).
4. Liquid Crystal Research
- Material Science : Research in the field of material science, particularly in the study of liquid crystals, has utilized similar compounds. Studies on hydrogen-bonded mixtures involving pyridyl-based components, like the one mentioned, contribute to the understanding of phase behavior and molecular interactions in liquid crystals (Paterson et al., 2015).
Safety And Hazards
The safety and hazards of the compound would be assessed, including its toxicity and potential environmental impact.
Future Directions
Future research could involve studying the compound’s potential uses, such as its possible role as a pharmaceutical drug or a chemical precursor.
Please note that this is a hypothetical analysis and the actual details may vary depending on the specific characteristics of the compound. It’s always best to consult with a qualified chemist or researcher for accurate information.
properties
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-5-8(12)6-9(13)11(7)4-2-3-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSTJVDAMNUSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715875 |
Source
|
Record name | 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
CAS RN |
685862-22-0 |
Source
|
Record name | 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10715875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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